[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane [4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane
Brand Name: Vulcanchem
CAS No.: 185913-97-7
VCID: VC20904446
InChI: InChI=1S/C38H30Cl2O2P2/c1-41-37-31(39)23-25-33(43(27-15-7-3-8-16-27)28-17-9-4-10-18-28)35(37)36-34(26-24-32(40)38(36)42-2)44(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-26H,1-2H3
SMILES: COC1=C(C=CC(=C1C2=C(C=CC(=C2OC)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Molecular Formula: C38H30Cl2O2P2
Molecular Weight: 651.5 g/mol

[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

CAS No.: 185913-97-7

Cat. No.: VC20904446

Molecular Formula: C38H30Cl2O2P2

Molecular Weight: 651.5 g/mol

* For research use only. Not for human or veterinary use.

[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane - 185913-97-7

Specification

CAS No. 185913-97-7
Molecular Formula C38H30Cl2O2P2
Molecular Weight 651.5 g/mol
IUPAC Name [4-chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane
Standard InChI InChI=1S/C38H30Cl2O2P2/c1-41-37-31(39)23-25-33(43(27-15-7-3-8-16-27)28-17-9-4-10-18-28)35(37)36-34(26-24-32(40)38(36)42-2)44(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-26H,1-2H3
Standard InChI Key GCBRCSSVOVNEIX-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1C2=C(C=CC(=C2OC)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Canonical SMILES COC1=C(C=CC(=C1C2=C(C=CC(=C2OC)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Introduction

[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane is a complex organophosphorus compound characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups such as chlorine, methoxy, and diphenylphosphanyl moieties. This compound belongs to the class of phosphines, which are known for their applications in catalysis and as ligands in coordination chemistry.

Synthesis and Reaction Conditions

The synthesis of [4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane typically involves multi-step synthetic pathways. These pathways often require the use of phosphorous derivatives and aromatic compounds. The reaction conditions, such as temperature, solvent choice, and catalyst type, can be optimized to maximize yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly used to monitor reaction progress and confirm product identity.

Applications and Potential Uses

This compound has potential applications in various fields, including materials science and medicinal chemistry. Its ability to act as a ligand in coordination chemistry makes it useful for catalytic processes. Organophosphorus compounds, including this one, are known for their catalytic properties and ability to stabilize reactive intermediates during chemical transformations.

Application AreaDescription
CatalysisActs as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials SciencePotential use in the development of new materials due to its complex structure.
Medicinal ChemistryCould be explored for biological activities such as anticancer and antimicrobial properties.

Biological Activity

Organophosphorus compounds, including [4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane, are known for their potential biological activities. These compounds can induce apoptosis in cancer cells and exhibit antimicrobial properties. The intricate structure of this compound may allow for specific interactions with biological targets, making it an interesting subject for further research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator